molecular formula C18H29BClNO2 B2661020 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl CAS No. 2096330-09-3

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

Cat. No.: B2661020
CAS No.: 2096330-09-3
M. Wt: 337.7
InChI Key: MMMZOVQWUMJBHK-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative featuring a cyclopentylaminomethyl substituent at the phenyl ring’s meta position, with a hydrochloride counterion. Structurally, the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, enhancing stability and solubility in organic solvents . It is synthesized via substitution reactions, such as the coupling of 2,3,4,5-tetrachlorophthalic anhydride with aminomethylphenylboronic acid pinacol ester hydrochlorides . Applications include its use as an intermediate in medicinal chemistry and materials science, particularly in stimuli-responsive systems .

Properties

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-9-7-8-14(12-15)13-20-16-10-5-6-11-16;/h7-9,12,16,20H,5-6,10-11,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMZOVQWUMJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the reaction of phenylboronic acid with an appropriate amine, such as cyclopentylamine, under controlled conditions to form the boronic acid intermediate.

    Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This step usually requires a dehydrating agent to facilitate the esterification process.

    Hydrochloride Formation: Finally, the pinacol ester is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl undergoes several types of chemical reactions:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.

    Phenol Derivatives: Formed from oxidation reactions.

    Substituted Amines: Formed from substitution reactions.

Scientific Research Applications

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound organic group to the palladium center. This step is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key substituent variations influence reactivity and applications:

Compound Name Substituent Molecular Weight Key Applications Reference
3-(N-Cyclopentylaminomethyl)phenylboronic acid pinacol ester, HCl Cyclopentylaminomethyl (meta) ~315–325 g/mol* Drug intermediates, ROS-responsive materials
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester, HCl Dimethylaminomethyl (para) 315.62 g/mol Gene/drug delivery, polymer functionalization
3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester Piperidinylsulfonyl (meta) 351.27 g/mol Enzyme inhibition, bioactive scaffolds
4-Hydroxymethylphenylboronic acid pinacol ester (HPAP) Hydroxymethyl (para) 261.12 g/mol ROS-triggered drug release (e.g., MXF/Oxi-αCD NPs)

*Calculated based on analogous structures in .

Structural Insights :

  • Cyclopentyl vs.
  • Hydrochloride Salts : The HCl counterion improves aqueous solubility and crystallinity, critical for purification and handling .
Solubility and Stability

Pinacol esters universally exhibit enhanced solubility in organic solvents compared to parent boronic acids. For example:

  • Chloroform : Highest solubility for pinacol esters (~0.8–1.2 mol/kg at 25°C) .
  • Hydrocarbons : Low solubility (e.g., <0.1 mol/kg in methylcyclohexane) .

The cyclopentylaminomethyl derivative likely follows this trend, though its bulky substituent may reduce solubility in polar aprotic solvents (e.g., acetone) relative to dimethylamino analogs .

Research Findings and Trends

  • Drug Delivery : HPAP-modified cyclodextrins achieve >80% moxifloxacin release under H2O2. Cyclopentyl derivatives may offer prolonged circulation times due to increased hydrophobicity.
  • Antioxidant Nanomedicine: PBAP-conjugated β-CD nanoparticles reduce macrophage ROS by 60% and enhance cholesterol efflux by 2.5-fold .
  • Antimicrobials : Borate ester micelles loaded with rifampin show MIC values of 0.5 µg/mL against S. aureus .

Biological Activity

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their role in various biological processes, including enzyme inhibition, anti-cancer properties, and antibacterial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H22_{22}BClN2_2O2_2
  • Molecular Weight : 300.16 g/mol
  • Structure : The compound features a boronic acid moiety linked to a phenyl ring with a cyclopentylaminomethyl substituent.

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site.
  • Antioxidant Activity : Some studies suggest that phenylboronic acid derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS).
  • Cellular Uptake : The cyclopentyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Antibacterial Activity

Research indicates that boronic acid derivatives possess significant antibacterial properties. The compound has been evaluated against various bacterial strains. In vitro studies demonstrated:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anti-HSV Activity

The compound's potential antiviral activity has also been investigated. Studies reported:

  • Inhibition of HSV-1 Replication : In vitro assays indicated that the compound could reduce HSV-1 viral titers significantly, suggesting a mechanism involving interference with viral entry or replication.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of phenylboronic acid derivatives in human cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis via ROS generation
MCF-7 (breast)20Cell cycle arrest at G2/M phase

The findings indicate that the compound may induce apoptosis through oxidative stress mechanisms.

Case Study 2: Radioprotection

In another study focusing on radioprotection, the compound was used in conjunction with nanoparticles for targeted delivery of therapeutic agents. Results showed:

  • Enhanced Cell Viability Post-Irradiation : Cells treated with the compound exhibited higher survival rates compared to untreated controls when exposed to radiation.

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